molecular formula C12H14F3NO B8368708 N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide

N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide

Cat. No. B8368708
M. Wt: 245.24 g/mol
InChI Key: DIZJTYMXWFDBDN-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

Under nitrogen, 1.5 g (37.5 mM) of a 60% suspension of sodium hydride in liquid paraffin was added to a solution of 8.0 g (34.6 mM) of N-(3-phenylpropan-1-yl)trifluoroacetamide in N,N-dimethylformamide (70 ml) at 0° C. and the mixture was stirred at the prevailing temperature for 40 minutes. To this reaction mixture was added 3.5 ml (41.3 mM) of methyl methanesulfonate and the mixture was stirred at room temperature for 1.5 hours. Then, water was added to the reaction system to stop the reaction and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over MgSO4, and purified by column chromatography (ethyl acetate-hexane 15%) to provide the title compound.
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:19]S(OC)(=O)=O.O>CN(C)C=O>[CH3:19][N:12]([CH2:11][CH2:10][CH2:9][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)[C:13](=[O:18])[C:14]([F:16])([F:17])[F:15] |f:0.1|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCNC(C(F)(F)F)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
CS(=O)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the prevailing temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (ethyl acetate-hexane 15%)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN(C(C(F)(F)F)=O)CCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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